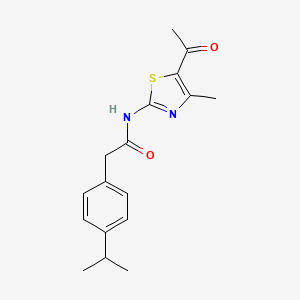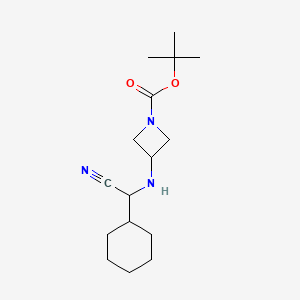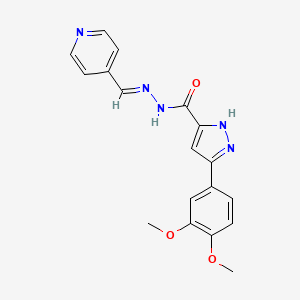![molecular formula C10H13N3O B14871766 (3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14871766.png)
(3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals and agrochemicals . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine typically involves the cyclocondensation of suitable precursors. One common method is the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by methylation and subsequent amination . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties . The compound’s ability to interact with biological targets makes it a promising candidate for therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects . For example, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as:
- Imidazo[1,5-a]pyridine-3-carboxamide
- Imidazo[1,5-a]pyridine-3-ylmethanol
- Imidazo[1,5-a]pyridine-3-ylacetic acid
Uniqueness
What sets (3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine apart is its methoxymethyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a unique and valuable compound in various applications .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[3-(methoxymethyl)imidazo[1,5-a]pyridin-1-yl]methanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-7-10-12-8(6-11)9-4-2-3-5-13(9)10/h2-5H,6-7,11H2,1H3 |
InChI Key |
YPVSKZATNXQGLO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=C2N1C=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


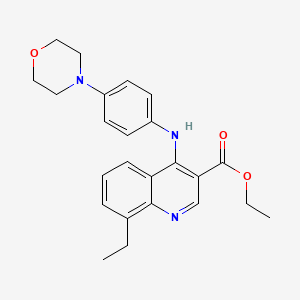

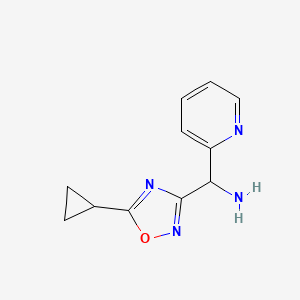
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B14871704.png)
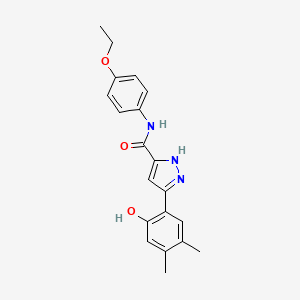

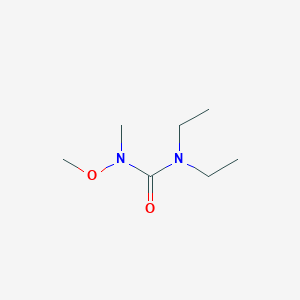
![6,8-Diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14871711.png)
![3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871722.png)
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14871727.png)

